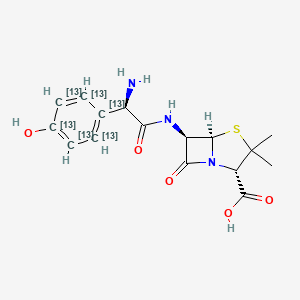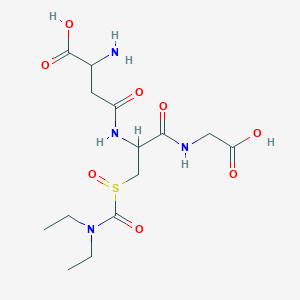
Amoxicillin-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Amoxicillin-13C6 is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a bicyclic core, multiple chiral centers, and isotopically labeled carbon atoms. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and incorporation of isotopically labeled carbon atoms. The synthetic route typically begins with the preparation of the bicyclic core, followed by the introduction of the amino and hydroxy functional groups. Key steps may include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to control the reactivity of different functional groups.
Introduction of the amino group: This step may involve the use of amination reactions, such as reductive amination or nucleophilic substitution.
Incorporation of isotopically labeled carbon atoms: This is typically done using isotopically labeled precursors, which are introduced at specific stages of the synthesis to ensure their correct placement within the molecule.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the precision needed to achieve the desired stereochemistry and isotopic labeling. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying stereochemistry, isotopic labeling, and complex synthetic routes.
Biology: The compound can be used to investigate biochemical pathways, enzyme interactions, and metabolic processes.
Medicine: Its unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of antibiotics and enzyme inhibitors.
Industry: The compound’s isotopically labeled carbon atoms can be used in tracer studies to monitor chemical reactions and processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy functional groups play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biochemical pathways. The isotopically labeled carbon atoms can provide insights into the compound’s metabolic fate and distribution within biological systems.
類似化合物との比較
Similar Compounds
Penicillin derivatives: These compounds share a similar bicyclic core and amino functional group, making them structurally related to the compound .
Cephalosporins: Another class of antibiotics with a similar core structure and functional groups.
Carbapenems: These compounds also feature a bicyclic core and are used as broad-spectrum antibiotics.
Uniqueness
What sets this compound apart is the incorporation of isotopically labeled carbon atoms, which allows for detailed studies of its metabolic pathways and interactions. Additionally, its specific stereochemistry and functional groups provide unique opportunities for exploring new synthetic routes and reaction mechanisms.
特性
分子式 |
C₁₀¹³C₆H₁₉N₃O₅S |
|---|---|
分子量 |
371.36 |
同義語 |
(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-13C6; AMPC-13C6; Amoxycillin-13C6; Helvamox-13C6 ; Pasetocin-13C6; Penimox-13C6; Zamocillin-13C6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2S,3S,9S,10R,17R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol](/img/structure/B1151625.png)
